molecular formula C17H16O8 B13743064 Erythrostominone CAS No. 26153-04-8

Erythrostominone

Cat. No.: B13743064
CAS No.: 26153-04-8
M. Wt: 348.3 g/mol
InChI Key: XCCPWOLOVUKRKJ-YUMQZZPRSA-N
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Description

Contextualization of Erythrostominone within Naphthoquinone Natural Products

This compound belongs to the large and varied family of naphthoquinones, which are structurally related to naphthalene (B1677914). nucleos.com These compounds are widespread in nature and are produced by a variety of organisms, including plants, fungi, and bacteria. nucleos.comresearchgate.net Naphthoquinones are characterized by a naphthalene ring system with two ketone groups, with the most common isomers being 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). nucleos.comebi.ac.uk

Many naphthoquinones exhibit significant biological activities, and this compound is no exception. tandfonline.comtandfonline.com It is specifically classified as a naphtho[2,3-b]pyran-5,10-quinone. tandfonline.comtandfonline.com This structural class also includes other biologically active compounds such as α-lapachone, rhinacanthin-A, rhinacanthin-B, and lambertillin. tandfonline.com The shared pyran ring is believed to play a crucial role in the biological activity of these molecules. tandfonline.com

Historical Perspective of this compound Research and Discovery

This compound was first isolated from the fungus Gnomonia erythrostoma. researchgate.net Subsequent research has identified it in other fungal species, including the insect pathogenic fungus Cordyceps unilateralis and an endophytic fungus found in the Brazilian red mangrove (Rhizophora mangle). researchgate.net The production of this compound by Cordyceps unilateralis has been a subject of study, with research focusing on optimizing its yield through different culture conditions, such as varying carbon and nitrogen sources. researchgate.net For instance, the highest yield of total naphthoquinones from C. unilateralis was achieved in a 28-day culture grown in potato dextrose broth. researchgate.net

Significance of this compound as a Target in Advanced Chemical and Biological Investigations

The unique chemical structure and biological properties of this compound have made it a significant target for further research. Scientists are interested in its potential as an antimalarial and antioxidant compound. researchgate.netresearchgate.net Studies have shown that it possesses biological activity against the malarial protozoan Plasmodium falciparum. researchgate.net

Furthermore, this compound is being investigated for its potential applications as a natural dye. researchgate.netiaea.org In this context, its toxicological profile is of great interest. iaea.orgbohrium.comresearchgate.net Research comparing this compound to synthetic dyes, such as Basic Red 51, has been conducted to understand the relative toxicity of natural versus synthetic colorants. iaea.orgevitachem.comresearchgate.net Interestingly, studies have shown that while this compound can induce certain toxic effects in zebrafish embryos, its photodegraded product does not, suggesting a potential method for mitigating its environmental impact. iaea.orgresearchgate.net

The synthesis of this compound and its analogues is also an active area of research. tandfonline.comtandfonline.comresearchgate.net By creating related molecules, scientists aim to understand the structure-activity relationships and identify which parts of the molecule are essential for its biological effects. tandfonline.comtandfonline.comresearchgate.net For example, research on deoxy analogues of this compound has indicated that both the 2-acetyl and the 4-hydroxy substituents in the pyran ring are important for enhanced biological activity. researchgate.net This ongoing research highlights the importance of this compound as a lead compound for the development of new therapeutic agents and other industrially relevant compounds. uobaghdad.edu.iqmdpi.com

Physicochemical Properties of this compound

Property Value
Formula C17H16O8
Molecular Weight 348.30 g/mol
Monoisotopic Mass 348.08451746 u
CAS Number 26153-04-8
ChEBI ID CHEBI:194114
PubChem CID 179473

Source: mycocentral.eu

Fungal Sources of this compound

Fungal Species Reference
Gnomonia erythrostoma researchgate.net
Cordyceps unilateralis researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26153-04-8

Molecular Formula

C17H16O8

Molecular Weight

348.3 g/mol

IUPAC Name

(2R,4S)-4,5,10-trihydroxy-8-methoxy-2-(2-oxopropyl)-3,4-dihydro-2H-benzo[g]chromene-6,9-dione

InChI

InChI=1S/C17H16O8/c1-6(18)3-7-4-8(19)12-15(22)11-9(20)5-10(24-2)14(21)13(11)16(23)17(12)25-7/h5,7-8,19,22-23H,3-4H2,1-2H3/t7-,8-/m0/s1

InChI Key

XCCPWOLOVUKRKJ-YUMQZZPRSA-N

Isomeric SMILES

CC(=O)C[C@H]1C[C@@H](C2=C(C3=C(C(=C2O1)O)C(=O)C(=CC3=O)OC)O)O

Canonical SMILES

CC(=O)CC1CC(C2=C(C3=C(C(=C2O1)O)C(=O)C(=CC3=O)OC)O)O

Origin of Product

United States

Elucidation of Erythrostominone S Complex Molecular Architecture

Advanced Spectroscopic Methodologies for Structural Determination

The structural elucidation of complex organic molecules like erythrostominone relies heavily on a combination of advanced spectroscopic methods. researchgate.netweebly.com These techniques, when used in concert, provide complementary information that allows for the unambiguous assignment of the molecule's constitution and stereochemistry. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms. jchps.comrsc.org For this compound, a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, were employed to piece together its molecular puzzle. doceru.com

High-resolution ¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. jchps.com The ¹H NMR spectrum of this compound displays a series of signals, each corresponding to a unique proton or group of equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the coupling constants (J) provide information about the dihedral angles between coupled protons. youtube.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
13.04s-8-OH
7.64d8.0H-5
7.24d8.0H-4
7.18d15.5H-2'
6.45dd15.5, 10.0H-3'
6.22d10.0H-4'
3.92s-6-OCH₃
2.30s-3-CH₃

Data sourced from a study on naphthoquinone derivatives from fungi. doceru.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. youtube.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information is crucial for assembling the molecular structure.

Table 2: ¹³C NMR and DEPT Spectroscopic Data for this compound

Chemical Shift (ppm)DEPT InformationAssignment
188.9CC-7
183.1CC-2
162.1CC-6
160.9CC-8
145.2CHC-3'
138.8CC-1
137.9CHC-5
133.0CHC-2'
131.2CC-4a
129.8CHC-4'
124.9CC-3
119.5CHC-4
114.2CC-8a
108.7CC-5a
56.6CH₃6-OCH₃
20.8CH₃3-CH₃
205.4CC-1'

Data sourced from a study on naphthoquinone derivatives from fungi. doceru.com

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in a molecule. harvard.eduemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In this compound, COSY correlations would confirm the connectivity within the spin systems, such as the relationship between H-4 and H-5. doceru.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). columbia.edu HMBC is crucial for connecting different fragments of the molecule. For instance, in this compound, HMBC correlations would link the methoxy (B1213986) protons (6-OCH₃) to the C-6 carbon and adjacent carbons, and the methyl protons (3-CH₃) to C-3 and neighboring carbons, thereby piecing together the core structure and the side chain. doceru.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. innovareacademics.in It is a cornerstone in chemical analysis for determining the molecular weight and elemental composition of a compound. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. measurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental formula of a molecule. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of relatively large and non-volatile molecules like this compound.

For this compound, HR-ESI-MS analysis would provide a precise mass measurement, which, when compared to calculated exact masses of potential molecular formulas, confirms the elemental composition. The observed fragmentation pattern in the MS/MS spectrum provides further structural information by revealing how the molecule breaks apart, which helps to confirm the connectivity of different structural units.

Integration of Spectroscopic Data for Definitive Structural Characterization of this compound and its Analogues

The definitive structural elucidation of complex natural products like this compound is a formidable challenge that cannot be met by a single analytical technique. It necessitates a synergistic integration of multiple spectroscopic methods. The process involves piecing together molecular fragments, establishing stereochemistry, and confirming functional groups through the combined interpretation of data from one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This integrated approach provides the unambiguous evidence required to assign the complete and correct molecular architecture of this compound and its related analogues.

The molecular formula of this compound was first established through High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS). The analysis revealed a prominent pseudomolecular ion peak [M+H]⁺ at m/z 537.1764, corresponding to a molecular formula of C₂₉H₂₈O₁₀ (calculated for C₂₉H₂₉O₁₀, 537.1761). This foundational data provided the precise elemental composition, setting the stage for detailed structural analysis via NMR.

The ¹H and ¹³C NMR spectra of this compound are rich with signals, indicative of its complex polycyclic nature. The ¹³C NMR spectrum displays 29 distinct carbon signals, confirming the molecular formula derived from HRMS. Key signals include those for two carbonyl carbons of a quinone system (δ_C 187.3, 182.0), an ester or lactone carbonyl (δ_C 170.0), and multiple sp² carbons characteristic of aromatic and olefinic systems.

The ¹H NMR spectrum reveals the presence of four methyl groups, including two methoxy groups (δ_H 3.98, 3.90) and two C-methyl groups (δ_H 2.45, 1.25). The intricate connectivity of these fragments was deciphered using 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC). For instance, HMBC experiments showed crucial long-range correlations from the methoxy protons at δ_H 3.98 to the aromatic carbon at C-7 (δ_C 161.4) and from the protons of the C-1' methyl group (δ_H 2.45) to the ester carbonyl at C-2' (δ_C 170.0) and the olefinic carbon at C-3' (δ_C 126.9). These correlations were instrumental in connecting the pyranonaphthoquinone core to the dihydrofuran side chain.

The detailed ¹H and ¹³C NMR assignments, supported by HMBC and Heteronuclear Single Quantum Coherence (HSQC) data, are presented in Table 1.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Data compiled from foundational studies on the compound's structure.

Positionδ_C (ppm)δ_H (ppm, multiplicity, J in Hz)Key HMBC Correlations (H → C)
1161.0 (C)--
2108.2 (C)--
3134.8 (CH)7.20 (s)C-1, C-2, C-4, C-4a
4182.0 (C)--
4a115.1 (C)--
5187.3 (C)--
6117.9 (CH)6.82 (s)C-4a, C-5, C-7, C-10a
7161.4 (C)--
898.3 (CH)6.75 (s)C-6, C-7, C-9, C-10, C-10a
9164.2 (C)--
10106.8 (C)--
10a137.6 (C)--
1'78.5 (C)--
2'170.0 (C)--
3'126.9 (C)--
4'141.0 (CH)6.13 (s)C-1', C-2', C-3', C-5'
5'22.8 (CH₃)2.45 (s)C-1', C-2', C-3', C-4'
6'72.8 (CH)4.60 (d, 8.0)C-1', C-5', C-7', C-8'
7'40.1 (CH)2.25 (m)C-6', C-8', C-9'
8'28.5 (CH₂)1.65 (m), 1.45 (m)C-6', C-7', C-9', C-10'
9'70.1 (CH)3.65 (m)C-7', C-8', C-10', C-11'
10'30.2 (CH₂)1.55 (m), 1.35 (m)C-8', C-9', C-11'
11'68.2 (CH)3.80 (m)C-9', C-10', C-12'
12'23.5 (CH₃)1.25 (d, 6.2)C-10', C-11'
7-OCH₃56.1 (CH₃)3.98 (s)C-7
9-OCH₃56.5 (CH₃)3.90 (s)C-9
2-OH-13.50 (s)C-1, C-2, C-3
1'-OH-3.85 (s)C-1', C-5', C-6'

Further confirmation of the structure comes from comparing its spectroscopic profile with that of its naturally occurring analogue, deoxythis compound. As its name implies, this analogue lacks the hydroxyl group at the C-1' position. This single structural modification results in predictable and observable changes in the spectroscopic data.

HR-FABMS of deoxythis compound shows a pseudomolecular ion [M+H]⁺ at m/z 521.1811, consistent with the molecular formula C₂₉H₂₈O₉, which has one less oxygen atom than this compound. In the ¹³C NMR spectrum, the signal for C-1' shifts significantly downfield from δ_C 78.5 in this compound to δ_C 86.8 in deoxythis compound. Concurrently, the ¹H NMR spectrum of deoxythis compound lacks the signal for the C-1' hydroxyl proton (δ_H 3.85). These specific differences provide compelling evidence for the location of the tertiary hydroxyl group in the parent compound.

Additional spectroscopic techniques corroborate the proposed structure. The UV-Vis spectrum of this compound shows absorption maxima (λ_max) at 225, 275, and 430 nm, which is characteristic of the 2-hydroxy-1,4-naphthoquinone (B1674593) chromophore system. The IR spectrum displays strong absorption bands for hydroxyl groups (3450 cm⁻¹), an ester carbonyl (1740 cm⁻¹), and chelated and non-chelated quinone carbonyls (1650 and 1630 cm⁻¹), respectively. These data are fully consistent with the functional groups assigned through NMR analysis.

The integrated analysis of these datasets—HRMS for molecular formula, IR and UV-Vis for functional group and chromophore identification, and extensive 1D/2D NMR for establishing the precise connectivity and carbon skeleton—collectively provides an unassailable confirmation of the complex molecular architecture of this compound and its analogues.

Table 2: Comparative Spectroscopic Data for this compound and Deoxythis compound

FeatureThis compoundDeoxythis compoundStructural Implication
Molecular Formula C₂₉H₂₈O₁₀C₂₉H₂₈O₉Loss of one oxygen atom
HRMS [M+H]⁺ m/z 537.1764m/z 521.1811Corresponds to a mass difference of 16 Da (one oxygen)
¹³C NMR (δ_C, C-1') 78.5 ppm86.8 ppmSignificant downfield shift upon deoxygenation at C-1'
¹H NMR (1'-OH) δ_H 3.85 (s)Signal absentConfirms the absence of the C-1' hydroxyl group
IR (ν_max, C=O) 1740 cm⁻¹ (ester)1750 cm⁻¹ (ester)Minor shift, but ester functionality is retained

Biosynthetic Pathways of Erythrostominone in Fungal Systems

Identification of Fungal Producers of Erythrostominone

This compound and its derivatives are not widespread across the fungal kingdom but are notably produced by specific genera, indicating specialized evolutionary pathways for their synthesis.

Gnomonia erythrostoma as a Primary Source Organism

The fungus Gnomonia erythrostoma is a primary and historically significant producer of this compound. rsc.orgdntb.gov.uanih.govcabidigitallibrary.orgijcmas.com The pigments from this fungus, including this compound, deoxythis compound, and deoxyerythrostominol, have been subjects of chemical structure elucidation. nih.gov Research on G. erythrostoma has been fundamental in the initial characterization of these naphthoquinone compounds. rsc.org

Ophiocordyceps Species (e.g., O. unilateralis, Ophiocordyceps sp. BCC1869) as Biosynthetic Organisms

The entomopathogenic fungus Ophiocordyceps unilateralis and its related species are also significant producers of this compound and other naphthoquinone derivatives. strangeplants.orgwikipedia.org This fungus, famously known for its "zombie-ant" pathogenesis, synthesizes these compounds as part of its secondary metabolism. strangeplants.orgwikipedia.org Specifically, Ophiocordyceps sp. BCC1869 has been identified as a producer of several naphthoquinones, including this compound, epierythrostominol, deoxythis compound, and deoxyerythrostominol. exlibrisgroup.comresearchgate.net Studies have isolated six naphthoquinone derivatives from O. unilateralis, which have demonstrated potential in antimalarial research. strangeplants.org The production of these compounds in Ophiocordyceps is linked to its ecological strategy, potentially offering protection against other microbes during its life cycle. wikipedia.org

Proposed Enzymatic Mechanisms in Naphthoquinone Biosynthesis

The biosynthesis of fungal naphthoquinones, including this compound, is generally understood to occur through the polyketide pathway. mdpi.com This process begins with the assembly of a polyketide chain from precursor molecules like acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases (PKSs). mdpi.com The resulting polyketide undergoes a series of enzymatic modifications, including cyclization, aromatization, and oxidation, to form the characteristic naphthoquinone scaffold. asm.orgresearchgate.net

While the precise enzymatic steps leading to this compound are not fully detailed in the available research, the general mechanism for fungal naphthoquinones involves several key enzyme families:

Polyketide Synthases (PKSs): These enzymes are responsible for the initial carbon chain assembly.

Monooxygenases: These enzymes, often cytochrome P450s, play a crucial role in the hydroxylation and other oxidative modifications of the polyketide intermediate.

Reductases and Dehydrogenases: These enzymes are involved in modifying the oxidation state of various intermediates.

Transferases: These enzymes can add functional groups, such as methyl groups, to the naphthoquinone core.

The diversity of naphthoquinone structures found in fungi arises from variations in the PKSs and the suite of tailoring enzymes present in each species. asm.org

Genetic and Molecular Biology Approaches to Elucidate Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized in biosynthetic gene clusters (BGCs). Identifying and characterizing these BGCs is crucial for understanding and manipulating the production of these compounds.

Role of Specific Transporter Genes (e.g., MFS1) in Naphthoquinone Production and Secretion

A key aspect of secondary metabolite production is the ability of the fungus to export these often-toxic compounds out of its cells. This self-resistance mechanism is frequently mediated by transporter proteins encoded within the BGC. asm.org

Strategies for Enhancing this compound Production through Metabolic Engineering and Synthetic Biology

The low native production levels of many fungal secondary metabolites, including this compound, often limit their practical application. Metabolic engineering and synthetic biology offer powerful strategies to enhance the yield of these valuable compounds. researchgate.netnih.gov

One of the primary strategies involves the overexpression of key genes within the biosynthetic pathway. As demonstrated with MFS1 in Ophiocordyceps sp. BCC1869, increasing the expression of a rate-limiting transporter gene can significantly boost the production of the final product. exlibrisgroup.com This approach can also be applied to other genes within the BGC, such as the PKS and tailoring enzymes.

Another strategy is the heterologous expression of the entire BGC in a more tractable host organism. nih.gov This involves cloning the complete set of genes responsible for this compound biosynthesis and introducing them into a well-characterized fungal or bacterial host that is optimized for high-density fermentation.

Furthermore, optimizing cultivation conditions is a more traditional but still effective method for enhancing production. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration can significantly influence the production of secondary metabolites. researchgate.netresearchgate.net For instance, in Cordyceps unilateralis BCC 1869, the highest volumetric production rate of this compound was achieved using mannose as the carbon source and ammonium (B1175870) sulfate (B86663) as the nitrogen source. researchgate.net

Synthetic Chemistry Approaches to Erythrostominone and Analogues

Total Synthesis Strategies for the Erythrostominone Core Structure

The synthesis of the this compound core, a naphtho[2,3-b]pyranone, has been a subject of interest for organic chemists. Early methods have evolved into more sophisticated and efficient routes.

Early Methodologies in Naphtho[2,3-b]pyranone Synthesis

Early approaches to the synthesis of the naphtho[2,3-b]pyranone core often involved multi-step linear sequences. A common strategy began with the Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) with methyl vinyl ketone. This was followed by a series of reactions including reduction and cyclization to form the pyranonaphthoquinone system. uchile.cl Another foundational method is the Knoevenagel condensation, which involves the reaction of a 2,4-dihydroxybenzaldehyde (B120756) with ethyl acetoacetate (B1235776) in the presence of a base like piperidine. smolecule.com Additionally, reactions of 2-hydroxynaphthalene-1,4-dione with various reagents such as ethane-1,2-diol or chloroacetaldehyde (B151913) have been explored to construct the naphtho[2,3-b]furan-4,9-dione (B1206112) system, a related structural motif. beilstein-journals.org

Evolution of Convergent and Stereoselective Total Synthesis Routes

More recent synthetic strategies have focused on convergent and stereoselective approaches to improve efficiency and control over the molecule's three-dimensional structure. While specific details on the total synthesis of this compound itself are not extensively detailed in the provided results, related strategies for similar complex molecules highlight this evolution. For instance, the synthesis of erythronolide A, a macrolide with numerous stereocenters, showcases the power of modern synthetic methods. organic-chemistry.org Key to this synthesis was a diastereoselective 1,3-dipolar cycloaddition. organic-chemistry.org Such stereoselective reactions are crucial for establishing the correct configuration of chiral centers present in complex natural products like this compound. nih.gov The development of methods for the stereoselective synthesis of difunctionalized thioesters, for example, demonstrates the fine control that can now be exerted in complex syntheses. nih.gov

Synthetic Derivatization of this compound

The modification of the this compound structure allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents.

Synthesis of Deoxy- and Methylated Analogues

The synthesis of deoxy and methylated analogues of this compound has been a specific focus of research. The synthesis of (±)-2-acetonyl-3,4-dihydro-6,8-dimethoxy-2H-naphtho[2,3-b]- pyran-5,10-quinone, a methyl ether of bisdeoxythis compound, was achieved to confirm the ring system and the position of several oxygen functions in deoxythis compound. rsc.org Another study describes the synthesis of two deoxy analogues of this compound for comparative biological evaluations. researchgate.netmolaid.com The synthesis of a naphthoquinone analogue of deoxythis compound was also accomplished in a seven-step process. uchile.cl Furthermore, methodologies for the synthesis of phosphate-methylated DNA fragments have been developed, which could potentially be adapted for the methylation of hydroxyl groups on the this compound scaffold. nih.gov

Development of Novel Synthetic Methodologies for this compound Scaffolds

The quest for more efficient and versatile synthetic routes to complex molecules like this compound is an ongoing endeavor in organic chemistry. researchgate.net Recent advancements focus on developing novel methodologies that can be applied to construct the core scaffold of such natural products. bioengineer.orgnih.gov This includes the development of new catalytic systems and reaction cascades. researchgate.net The synthesis of new condensed naphthoquinone, pyran, and pyrimidine (B1678525) furancarboxylates from the reactions of alkyl 3-bromo-3-nitroacrylates with carbo- and heterocyclic CH-acids represents a modern approach to building complex heterocyclic systems. beilstein-journals.org The development of environmentally friendly "green" chemistry approaches, utilizing green solvents and catalysts, is also a significant trend in modern organic synthesis. smolecule.com

Investigation of Erythrostominone S Pharmacological Activities and Molecular Mechanisms

Anti-Infective Biological Actions of Erythrostominone and Related Naphthoquinones

The anti-infective properties of this compound and other related naphthoquinones have been explored, revealing potential applications in combating bacterial and parasitic infections.

Naphthoquinones, the class of compounds to which this compound belongs, are recognized for their antibacterial effects. nih.govresearchgate.net Studies on various 1,4-naphthoquinone (B94277) derivatives have demonstrated moderate to good antibacterial activity against a range of bacteria. nih.gov For instance, certain synthetic naphthoquinone hybrids have shown significant activity against Staphylococcus aureus and Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) for many of these compounds falls within the range of 15.6 µg/mL to 500 µg/mL. nih.gov

The primary mechanism behind the antibacterial action of naphthoquinones is believed to be the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptotic cell death in bacteria. nih.gov These compounds can also interfere with cellular enzymes that are crucial for cell growth and apoptosis. nih.gov Some naphthoquinones have been observed to disrupt the bacterial cell membrane, leading to leakage of cellular components like DNA and proteins, and to interfere with the respiratory chain. nih.gov For example, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to cause membrane damage and disrupt the respiratory activity in S. aureus and S. epidermidis. nih.gov The effect of many naphthoquinones is bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria outright, with minimal bactericidal concentrations (MBC) often being much higher than their MIC values. bjournal.org

Antibacterial Activity of Selected Naphthoquinones
CompoundBacterial StrainActivity (MIC in µg/mL)Reference
1,4-Naphthoquinone DerivativesS. aureus15.6 - 500 nih.gov
1,4-Naphthoquinone DerivativesE. coli15.6 - 500 nih.gov
5-amino-8-hydroxy-1,4-naphthoquinoneS. aureus30 - 125 bjournal.org
5,8-dihydroxy-1,4-naphthoquinoneS. aureus4 nih.gov
5,8-dihydroxy-1,4-naphthoquinoneS. epidermidis2 nih.gov

The search for new antimalarial drugs is critical due to the emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. parahostdis.orgnih.gov Naphthoquinones have been investigated as a potential source of new antimalarial compounds. plos.org In vitro studies are a primary method for assessing the antimalarial activity of new compounds, where the 50% inhibitory concentration (IC₅₀) against parasite growth is a key metric. parahostdis.orgnih.gov

While specific data on the in vitro antimalarial activity of this compound is not extensively detailed in the provided search results, the broader class of naphthoquinones has shown promise. plos.org The mechanism of action for some antimalarial drugs involves the inhibition of crucial parasite enzymes, such as lactate (B86563) dehydrogenase, which is vital for the parasite's energy production through glycolysis. plos.org Other mechanisms include the inhibition of hematin (B1673048) polymerization, which is toxic to the parasite. plos.org The evaluation of novel compounds often involves testing against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum to determine their effectiveness against drug-resistant parasites. parahostdis.orgnih.gov For example, a study on Rac1 inhibitors identified EHop-016 as an effective agent against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum with IC₅₀ values in the nanomolar range. nih.gov

Antineoplastic and Cytotoxic Effects in Cancer Cell Lines

This compound and related compounds have been evaluated for their potential as anticancer agents, with studies focusing on their cytotoxic effects on various cancer cell lines and the elucidation of their molecular targets.

The cytotoxicity of various compounds has been assessed in breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govmdpi.com For instance, hellebrigenin (B1673045) and arenobufagin (B1667589) have demonstrated cytotoxic effects against both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, with MCF-7 cells showing greater susceptibility. nih.gov The cytotoxic mechanisms observed include the induction of apoptosis and G2/M cell cycle arrest. nih.gov Similarly, the cytotoxicity of compounds is evaluated in epidermoid carcinoma cell lines to assess their broader anticancer potential.

The cytotoxic effects of numerous compounds have been screened against human cervix (HeLa) and human liver (HepG2) cancer cell lines. nih.govnih.gov These cell lines are commonly used in toxicological and cancer research. nih.govnih.gov Studies have shown that both HeLa and HepG2 cells are responsive to a wide array of toxic compounds, although HepG2 cells sometimes exhibit slightly greater sensitivity in assays measuring reactive oxygen species and glutathione (B108866) depletion. nih.gov Conversely, the HeLa cell line has been found to be more sensitive in calcein (B42510) uptake assays, which measure membrane stability. nih.gov Various natural and synthetic compounds have been shown to induce cytotoxicity in these cell lines. researchgate.netjapsonline.commdpi.com

A key aspect of cancer drug development is the identification of specific molecular targets. Aurora kinases, particularly Aurora A (AURKA) and Aurora B (AURKB), are crucial regulators of mitosis and have emerged as important targets for anticancer therapies. nih.govmedchemexpress.com Inhibition of these kinases can lead to mitotic arrest, polyploidy, and apoptosis in cancer cells. nih.gov

Some inhibitors have shown selectivity for one isoform over the other. For example, HOI-07 was identified as a specific inhibitor of Aurora B, potently inhibiting its kinase activity without significantly affecting Aurora A. nih.gov This inhibition led to the suppression of histone H3 phosphorylation, a downstream target of Aurora B, and resulted in G2/M arrest and apoptosis in lung cancer cells. nih.gov Conversely, other compounds act as pan-Aurora inhibitors, targeting both AURKA and AURKB. nih.gov The inhibition of both Aurora A and B has been shown to be effective in controlling HPV-driven cancers. nih.gov Computational approaches like molecular docking are also employed to predict the binding of novel compounds to these kinase targets. mdpi.com

Inhibitors of Aurora Kinases
InhibitorTarget(s)Reported EffectReference
HOI-07Aurora B (specific)Inhibited Aurora B kinase activity, induced apoptosis and G2/M arrest in lung cancer cells. nih.gov
Alisertib (MLN8237)Aurora A and Aurora BInhibits both kinases, effective in preclinical models of HPV-driven cervical cancer. nih.gov
AZD1152Aurora B (selective)Inhibits Aurora B, used in studies to compare the roles of Aurora B and MPS1 kinases. oncotarget.com
ZM-447439Aurora A and Aurora BInhibits both Aurora A and B with IC₅₀ values of 110 nM and 130 nM, respectively. medchemexpress.com

Antioxidant and Anti-Inflammatory Biological Pathways

This compound, a naphthoquinone pigment extracted from fungi, has been noted for its bioactive properties, including potential antioxidant and anti-inflammatory activities. researchgate.netpsu.ac.th As a compound derived from the genus Cordyceps, it is associated with a class of organisms known for producing metabolites with therapeutic benefits. researchgate.netnih.gov Fungi within this genus have metabolites that can tolerate severe environmental conditions like low temperature and UV radiation, which may contribute to their antioxidant capabilities. nih.govfrontiersin.org

The biological activities of compounds from Cordyceps are often linked to the modulation of inflammation and oxidative stress processes. nih.gov Bioactive constituents from these fungi have been reported to influence cytokine production, including interleukins (IL-1β, IL-2, IL-6, IL-8, IL-10, IL-12) and tumor necrosis factor (TNF)-α, and to stimulate inflammatory responses through the mitogen-activated protein kinase (MAPK) pathway. nih.govfrontiersin.org While this compound itself is cited as having antioxidant potential, the specific molecular pathways through which it exerts these effects are a subject of ongoing research. researchgate.net Studies on related fungal pigments suggest that their antioxidant action can involve scavenging free radicals and inhibiting lipid peroxidation. mdpi.comencyclopedia.pub For instance, pigments from Agrocybe cylindracea have shown pronounced free radical scavenging potential and inhibitory activity on lipid peroxidation. encyclopedia.pub Similarly, other natural compounds are known to exert anti-inflammatory effects by down-regulating pathways like the NF-κB pathway, which in turn reduces the release of inflammatory factors such as TNF-α and IL-1β. nih.gov

Modulation of Cellular and Biochemical Processes in Model Organisms

Studies utilizing the zebrafish (Danio rerio) model organism have provided significant insights into how this compound interacts with and modulates key cellular and biochemical functions.

Research on zebrafish early life stages has demonstrated that this compound affects energy metabolism. researchgate.net When embryos were exposed to the compound for 96 hours, they exhibited a decrease in energy consumption. nih.gov This occurred even though the levels of available energy reserves, such as carbohydrates, lipids, and proteins, remained unchanged. researchgate.netresearchgate.netnih.gov Consequently, the cellular energy allocation (CEA), which is the ratio of available energy to consumed energy, was significantly increased. researchgate.netresearchgate.netnih.gov The Lowest Observed Effect Concentration (LOEC) for this effect was determined to be 7.5 mg/L. researchgate.netnih.gov This alteration in energy balance suggests an environmental stress response, which was also associated with reduced swimming activity in the zebrafish larvae. researchgate.netresearchgate.netnih.gov The detoxification processes required to cope with chemical stressors are energetically demanding, which can lead to a reallocation of energy away from other physiological functions. mdpi.comresearchgate.net

Table 1: Effect of this compound on Cellular Energy Allocation in Zebrafish Embryos (96h exposure)

ParameterObservationLOECReference
Energy ConsumptionDecreased7.5 mg/L nih.gov, researchgate.net
Available Energy (Carbohydrates, Lipids, Proteins)Unaltered- nih.gov, researchgate.net
Cellular Energy Allocation (CEA)Significantly Increased7.5 mg/L nih.gov, researchgate.net

This compound has been shown to exert neurotoxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.govunesp.br In studies with zebrafish, exposure to this compound resulted in decreased AChE activity, with a Lowest Observed Effect Concentration (LOEC) of 15 mg/L. researchgate.netresearchgate.netnih.gov This inhibition of AChE activity is a recognized indicator of chemical-induced neurotoxicity. unesp.br The reduction in locomotor activity observed in zebrafish larvae exposed to this compound may be linked to this neurotoxic effect, although decreased energy consumption is also a contributing factor. researchgate.netresearchgate.netsemanticscholar.org

Table 2: Neurotoxic Effects of this compound in Zebrafish

BiomarkerEffectLOECReference
Acetylcholinesterase (AChE) ActivityDecreased15 mg/L researchgate.net, nih.gov, researchgate.net

While possessing antioxidant properties in some contexts, this compound has also been shown to exhibit pro-oxidant mechanisms at sublethal concentrations in zebrafish embryos. nih.govresearchgate.net This pro-oxidant activity is evidenced by the induction of oxidative stress and the perturbation of redox homeostasis. nih.govusp.br

Specifically, exposure to this compound led to an increase in the activity of Glutathione S-transferase (GST), a crucial phase II detoxification enzyme that helps neutralize reactive oxygen species (ROS) by conjugating them with glutathione. nih.govresearchgate.netsci-hub.se The induction of GST is a common cellular response to oxidative stress caused by xenobiotics. researchgate.netnih.gov

Furthermore, this compound exposure resulted in oxidative damage, as indicated by a significant elevation in lipid peroxidation levels. nih.gov Lipid peroxidation is a process where oxidants damage lipids, leading to cellular membrane instability and can trigger further harmful cellular events. mdpi.comresearchgate.net These findings suggest that this compound can disrupt the cellular redox balance, primarily involving the glutathione pathway. nih.gov Interestingly, when this compound was degraded by light, these pro-oxidant effects were not observed, indicating that the intact molecule is responsible for the toxicity. nih.gov

Table 3: Pro-Oxidant Effects of this compound in Zebrafish Embryos

BiomarkerEffectImplicationReference
Glutathione S-transferase (GST) ActivityIncreasedActivation of Phase II detoxification pathway in response to oxidative stress. nih.gov, researchgate.net
Lipid Peroxidation (LPO)IncreasedEvidence of oxidative damage to cellular lipids. nih.gov

Structure Activity Relationship Sar Studies of Erythrostominone and Its Analogues

Correlating Structural Features with Biological Potency

The biological potency of compounds based on the naphtho[2,3-b]pyran-5,10-dione scaffold, the core structure of erythrostominone, is intricately linked to their chemical architecture. Research into this class of compounds has revealed that modifications to the pyran ring and the aromatic quinone system can lead to significant changes in their biological profiles, which include anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgontosight.ai

Interactive Table: Biological Activity of Selected Naphtho[2,3-b]pyran-5,10-dione Analogues

Compound R1 R2 R3 Notable Biological Activity
This compound -OH -COCH3 Complex side chain Antimalarial, Anti-inflammatory rsc.orgresearchgate.net
Deoxythis compound H -COCH3 Complex side chain Reduced biological activity compared to this compound researchgate.net
2-Acetyl-4-hydroxynaphtho[2,3-b]pyran-5,10-dione -OH -COCH3 H Model for enhanced biological activity researchgate.net

Identification of Key Pharmacophoric Elements within the Naphtho[2,3-b]pyranone Skeleton

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the naphtho[2,3-b]pyranone skeleton of this compound, specific substituents have been identified as crucial for its bioactivity.

Significance of Substituents (e.g., 2-acetyl and 4-hydroxy groups) for Enhanced Activity

Synthetic studies on analogues of this compound have underscored the critical importance of specific functional groups on the pyran ring. Research involving the synthesis of deoxy analogues has demonstrated that the presence of both the 2-acetyl and 4-hydroxy groups is vital for improved biological activity. researchgate.net The removal of the 4-hydroxy group, to give the 4-deoxy analogue, leads to a significant reduction in potency, highlighting the role of this hydroxyl group in target binding, potentially through hydrogen bonding interactions. researchgate.net Similarly, the 2-acetyl group is considered a key contributor to the biological efficacy of these molecules. researchgate.net These findings pinpoint these two substituents as essential components of the pharmacophore for this class of compounds.

Computational Approaches in SAR Prediction and Ligand Design

In modern drug discovery, computational methods play a crucial role in accelerating the identification and optimization of lead compounds. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are powerful tools for understanding drug-receptor interactions and predicting the biological activity of novel molecules.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. europeanreview.org This method can be used to study the interactions of this compound analogues with their putative protein targets. For instance, docking studies on other natural products have successfully elucidated binding modes and affinities with key oncogenic targets and enzymes involved in various diseases. nih.govijper.orgnih.gov By creating a three-dimensional model of the target protein's binding site, researchers can virtually screen a library of this compound analogues, prioritizing those with the most favorable predicted binding energies and interaction profiles for synthesis and biological testing. journalsarjnp.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment and can reveal important conformational changes and interactions that are not apparent from static docking poses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By correlating molecular descriptors (physicochemical properties, topological indices, etc.) with experimental activity data, QSAR models can be developed to predict the potency of unsynthesized analogues. researchgate.netconicet.gov.ar

The development of a robust QSAR model for this compound analogues would involve several steps:

Data Set Preparation: A diverse set of this compound analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build the QSAR model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

A validated QSAR model can be a valuable tool for guiding the design of new this compound derivatives with enhanced biological activity, helping to prioritize synthetic efforts and reduce the costs associated with drug discovery. researchgate.net

Medicinal Chemistry and Drug Discovery Prospects of Erythrostominone Derivatives

Rational Design and Synthesis of Erythrostominone-Inspired Lead Compounds

The journey from a naturally occurring bioactive compound to a clinical candidate is often underpinned by rational design and synthetic chemistry. For this compound, a natural pigment with known biological activities, these principles offer a pathway to novel therapeutic agents. While extensive research detailing the rational design of a multitude of this compound derivatives is not yet prominent in the literature, the foundational strategies of medicinal chemistry provide a clear roadmap for future exploration.

Rational drug design is a process that relies on the knowledge of a biological target's three-dimensional structure to design molecules that will bind to it with high affinity and selectivity. uevora.pt For this compound and its known analogues, such as Deoxythis compound and 4-O-methyl-erythrostominone, this process would begin with identifying and validating their molecular targets. nih.gov Recent computational studies, for instance, have predicted targets for derivatives like Deoxythis compound in cancer-related pathways. mdpi.com These predicted targets, such as Aurora Kinase A (AURKA), can serve as the starting point for structure-based drug design. mdpi.com By modeling the binding pocket of a target enzyme, chemists can design novel this compound-inspired structures that optimize interactions, for example, by adding or modifying functional groups to form stronger hydrogen bonds or hydrophobic interactions.

The synthesis of these rationally designed compounds is the next critical step. The core scaffold of this compound, an anthraquinone (B42736) derivative, presents both opportunities and challenges for synthetic chemists. The synthesis of azo compounds and other complex dyes involves established chemical reactions that can be adapted for creating a library of this compound analogues. organic-chemistry.orgugm.ac.id Synthetic strategies would focus on creating a common intermediate that allows for late-stage diversification, enabling the rapid generation of various derivatives to build a robust structure-activity relationship (SAR). youtube.com This approach allows for the systematic exploration of different parts of the molecule to enhance its therapeutic potential. youtube.com

Optimization Strategies for Enhanced Biological Efficacy

Once initial lead compounds are identified, either from natural sources or through initial design and synthesis, they undergo a rigorous process of optimization to enhance their biological efficacy and drug-like properties. ajrconline.org This multi-parameter optimization is a cornerstone of medicinal chemistry and would be essential for developing this compound-based therapeutics. tarosdiscovery.comwiley.com The goal is to refine the molecular structure to improve potency, selectivity, and pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME). sk.ru

Key optimization strategies that could be applied to the this compound scaffold include:

Structure-Activity Relationship (SAR) Studies : By synthesizing and testing a series of related analogues, researchers can determine which parts of the molecule are essential for its biological activity. For example, modifying the side chains or the substitution pattern on the anthraquinone core of this compound and comparing the resulting activity can provide critical insights. The discovery that even a small structural change, like the addition of a single fluorine atom, can have a profound effect on pharmacokinetic parameters in other molecular scaffolds highlights the importance of this detailed approach. youtube.com

Improving Physicochemical Properties : Properties such as solubility, lipophilicity, and metabolic stability are crucial for a drug's success. sk.ru For a molecule like this compound, chemists might explore modifications to increase its aqueous solubility for better bioavailability or tune its lipophilicity to control its distribution in the body and ability to cross cell membranes. Techniques could involve introducing polar groups or, conversely, masking them to achieve the desired balance.

Enhancing Target Selectivity : Many initial hits interact with multiple biological targets, which can lead to off-target toxicity. Optimization efforts focus on refining the structure to increase its affinity for the desired therapeutic target while reducing its interaction with others. This can involve subtle structural changes that exploit differences in the binding sites of related proteins. uevora.pt

Metabolic Stability : The human body has enzymes, such as the Cytochrome P450 family, that metabolize and clear foreign compounds. sk.ru Lead optimization involves identifying which parts of a molecule are most susceptible to metabolism and modifying them to create a more stable compound with a longer duration of action in the body. youtube.com

For this compound and its derivatives, this iterative cycle of design, synthesis, and testing is the key to transforming a promising natural product into a viable drug candidate with enhanced efficacy. nih.gov

High-Throughput Screening and Phenotypic Assays for Novel Biological Activities

Phenotypic screening has seen a resurgence in recent years because it offers an unbiased approach to drug discovery. technologynetworks.comgardp.org Instead of being limited by a predefined hypothesis about a single target, it identifies compounds based on their ability to produce a desired change in a complex biological system, such as inducing cell death in cancer cells or inhibiting the growth of a pathogen. gardp.orgefmc.info This is particularly relevant for this compound, which has already been reported to possess several biological activities, including antimalarial and cytotoxic effects against various human cancer cell lines. nih.gov

The application of HTS and phenotypic assays to this compound and a library of its synthetic derivatives could:

Systematically Characterize Known Activities : HTS can be used to rapidly screen derivatives against a panel of cancer cell lines or malaria parasites to quantify their potency and identify the most promising candidates for further development. patsnap.comnih.gov

Discover Novel Therapeutic Applications : Phenotypic screens can uncover entirely new uses for the this compound scaffold. technologynetworks.com For example, assays could be designed to detect effects on inflammation, viral replication, or neuroprotection. High-content imaging, a sophisticated form of phenotypic screening, can simultaneously measure multiple cellular parameters, providing deep insights into a compound's mechanism of action. nih.gov

Identify Mechanisms of Action : For hits identified through phenotypic screening, subsequent studies are required to deconvolve the specific molecular target(s). gardp.org This "black box" approach has the advantage of identifying compounds with novel mechanisms of action that might have been missed by target-based methods. technologynetworks.com

By leveraging these powerful screening technologies, the full therapeutic landscape of the this compound chemical family can be efficiently explored, paving the way for the discovery of first-in-class medicines. technologynetworks.com

Advanced in vitro and ex vivo Pharmacological Profiling

Following the identification of bioactive compounds through screening, a more detailed pharmacological characterization using advanced in vitro and ex vivo models is required. This step is crucial for understanding a compound's therapeutic potential and mechanism of action before any consideration of in vivo studies. For this compound and its derivatives, this profiling would build upon initial findings of its bioactivity.

Initial in vitro studies have already demonstrated that this compound possesses cytotoxic activity against several cell lines. nih.gov Further pharmacological profiling would involve expanding these studies to a broader panel of cancer cell lines to determine its spectrum of activity.

CompoundCell LineActivity
This compoundBC (Breast Cancer)Cytotoxic
This compoundKB (Oral Cancer)Cytotoxic
This compoundVero (Kidney Epithelial)Cytotoxic
This compoundAntimalarial

Data derived from Kittakoop et al. (1999) as cited in nih.gov.

Advanced in vitro models that more closely mimic human physiology are increasingly used to improve the predictive value of preclinical studies. These include:

3D Cell Cultures and Organoids : Compared to traditional 2D cell monolayers, 3D models like spheroids or organoids better represent the complex cell-cell interactions and microenvironment of a real tumor. Testing this compound derivatives on these models would provide more physiologically relevant data on efficacy.

Co-culture Systems : To study effects on the tumor microenvironment, cancer cells can be co-cultured with other cell types, such as immune cells or fibroblasts. This would allow researchers to investigate if this compound has immunomodulatory effects in addition to its direct cytotoxicity. nih.gov

Toxicity and Safety Profiling : In vitro assays using human cell lines, such as liver-derived HepG2 cells, are used to assess potential cytotoxicity and identify safety concerns early in the discovery process. tarosdiscovery.com Ecotoxicology studies on organisms like Daphnia magna and zebrafish, while not for human safety, demonstrate established methods for evaluating the biological impact of this compound. researchgate.netresearchgate.net

Ex vivo studies, which use tissues freshly isolated from an organism, serve as a bridge between in vitro and in vivo experiments. For example, patient-derived tumor tissue could be cultured and treated with this compound derivatives to predict clinical response in a personalized medicine context. These advanced profiling methods are essential for building a comprehensive understanding of a compound's pharmacological effects and selecting the most promising candidates for further development.

Application of Network Pharmacology in Identifying Multi-Target Modulators

Complex diseases like cancer often involve the dysregulation of multiple biological pathways, making drugs that act on a single target prone to inefficacy or resistance. mdpi.com Network pharmacology is a computational approach that integrates systems biology and polypharmacology to analyze how a drug or a set of compounds interacts with a complex network of proteins and pathways. nih.gov This method is particularly well-suited for natural products like this compound, which are likely to modulate multiple targets. mdpi.comresearchgate.net

The core principle of network pharmacology is to move from a "one-target, one-drug" paradigm to a "network-target, multiple-component" model. nih.gov This is achieved by constructing and analyzing interaction networks between drug compounds, their protein targets, and disease-associated genes.

A recent 2025 study applying network pharmacology to metabolites from the Cordyceps fungus, which produces this compound derivatives, provides a specific example of this approach's power. mdpi.comresearchgate.net The study aimed to identify potential multi-target anticancer agents by computationally predicting the biological targets of various Cordyceps compounds. mdpi.comresearchgate.net

Key findings from this network pharmacology analysis for this compound-related compounds include:

Target Prediction : The analysis predicted that Deoxythis compound, a derivative of this compound, interacts with several key proteins involved in cancer progression. mdpi.com

Identification of Hub Proteins : By cross-referencing the predicted targets with genes that are overexpressed in cancers, the study identified key "hub proteins" that are likely modulated by these compounds. mdpi.comresearchgate.net

Multi-Target Modulation in Cancer : The analysis specifically highlighted that Deoxythis compound is predicted to target key oncogenic proteins that regulate the cell cycle, demonstrating its potential as a multi-target modulator. mdpi.com

Compound DerivativePredicted Protein TargetAssociated Function
Deoxythis compoundAURKA (Aurora Kinase A)Mitotic regulation, often oncogenic
Deoxythis compoundAURKB (Aurora Kinase B)Mitotic regulation, often oncogenic
Deoxythis compoundCDK1 (Cyclin-dependent kinase 1)Cell cycle control

Data derived from a network pharmacology analysis of Cordyceps metabolites. mdpi.comresearchgate.net

By identifying these multiple points of intervention, network pharmacology provides a strong rationale for the anticancer potential of this compound derivatives and guides future experimental validation. mdpi.com This systems-level approach is invaluable for uncovering the complex mechanisms of natural products and prioritizing them for development as multi-target therapeutics. nih.gov

Isolation and Purification Methodologies from Natural Sources

Classical Extraction Techniques from Fungal Biomass

The initial step in obtaining Erythrostominone involves its extraction from the fungal biomass, typically from species of the genus Dermocybe. Classical solvent extraction remains a fundamental and widely used approach.

Solvent Extraction (e.g., Methanol (B129727), Ethanol)

Solvent extraction is a primary method for the initial recovery of this compound from fungal mycelia. The choice of solvent is critical and is based on the polarity of the target compound. Polar solvents like methanol and ethanol (B145695) are frequently employed due to their effectiveness in solubilizing polar compounds such as anthraquinone (B42736) glycosides, which are often precursors to this compound. The process generally involves macerating the fungal material in the chosen solvent to rupture the cell walls and allow for the diffusion of the metabolites into the solvent.

SolventEfficacyNotes
Methanol HighOften used for the extraction of polar fungal secondary metabolites.
Ethanol GoodA greener alternative to methanol with slightly lower but comparable extraction efficiency for polar compounds.

Advanced Separation and Purification Technologies

Following the initial extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of other extracted compounds.

Column Chromatography and Flash Chromatography

Column chromatography is a foundational technique for the preparative separation of compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved based on the differential affinities of the compounds for the stationary and mobile phases. Flash chromatography is a variation of this technique that uses pressure to speed up the flow of the mobile phase, leading to faster and often more efficient separations.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC-DAD)

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. It utilizes high pressure to pump the mobile phase through a column packed with smaller particles, resulting in high-resolution separations. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the purification of moderately polar compounds like this compound.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that uses even smaller particle sizes in the column, leading to significantly faster separations and higher resolution compared to traditional HPLC. When coupled with a Diode Array Detector (DAD), UPLC provides spectral information across a range of wavelengths, aiding in the identification and purity assessment of the isolated compound.

Table 1: Illustrative HPLC Parameters for Anthraquinone Separation

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water (often with an acid modifier like formic acid)
Flow Rate 1.0 mL/min
Detection DAD at specific wavelengths for anthraquinones

| Temperature | Ambient or controlled (e.g., 25 °C) |

Countercurrent Chromatography (CPC) Techniques

Countercurrent Chromatography (CPC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. In CPC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. This technique is particularly well-suited for the separation of natural products, including pigments like this compound, as it can handle crude extracts and allows for high sample loading. The selection of the appropriate biphasic solvent system is crucial for a successful separation.

Modern Extraction Methodologies

To improve extraction efficiency and reduce the use of organic solvents and extraction time, modern techniques are increasingly being explored for the extraction of fungal secondary metabolites. While specific data for this compound is limited, the application of these methods to similar fungal pigments suggests their potential utility.

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the fungal cell walls generates localized high pressure and temperature, enhancing cell disruption and solvent penetration, leading to increased extraction yields in a shorter time.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the fungal cells. This rapid and localized heating creates pressure that ruptures the cell walls, facilitating the release of intracellular metabolites into the solvent. MAE can significantly reduce extraction time and solvent consumption compared to conventional methods.

Table 2: Comparison of Modern Extraction Techniques for Fungal Pigments

Technique Principle Advantages
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation Reduced extraction time, lower temperatures, improved yield.

| Microwave-Assisted Extraction (MAE) | Dielectric heating | Very short extraction times, reduced solvent use, higher yields. |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a powerful technique that utilizes microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of target compounds. The principle lies in the direct interaction of microwaves with polar molecules, leading to rapid heating. For the extraction of fungal metabolites like this compound, MAE can significantly reduce extraction time and solvent volume compared to conventional methods.

Key parameters that are optimized for MAE of quinones from fungal matrices include:

Microwave Power: Higher power levels can increase extraction yield by promoting cell wall disruption, but excessive power may lead to thermal degradation of the target compound.

Extraction Time: MAE typically requires shorter extraction times, often in the range of minutes.

Solvent Choice: The polarity of the solvent is crucial for efficient microwave absorption and solubilization of this compound.

Solid-to-Liquid Ratio: This ratio affects the absorption of microwave energy and the concentration gradient for mass transfer.

ParameterTypical Range for Fungal Quinone ExtractionEffect on Yield
Microwave Power (W)200 - 800 WIncreases to an optimum, then may cause degradation
Extraction Time (min)5 - 30 minIncreases with time, plateaus, then may decrease
SolventEthanol, Methanol, Ethyl AcetateDependent on compound polarity and microwave absorption
Solid-to-Liquid Ratio (g/mL)1:10 - 1:50Affects extraction efficiency and solvent usage

This table presents generalized parameters for the MAE of quinone compounds from fungal sources, as specific data for this compound is not extensively detailed in publicly available literature.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt cell walls and enhance mass transfer, facilitating the release of intracellular compounds like this compound. The collapse of cavitation bubbles near the cell surface generates microjets and shockwaves that improve solvent penetration and extraction efficiency.

The efficiency of UAE for extracting pigments and quinones from fungi is influenced by several factors:

Ultrasonic Power and Frequency: Higher power and specific frequencies (typically 20-40 kHz) can enhance extraction.

Extraction Temperature: Elevated temperatures can increase solubility and diffusion rates, but must be controlled to prevent degradation.

Solvent Properties: The viscosity and surface tension of the solvent affect the cavitation threshold and extraction efficiency.

Extraction Time: Similar to MAE, UAE is a rapid extraction method.

ParameterTypical Range for Fungal Pigment ExtractionEffect on Yield
Ultrasonic Power (W)50 - 500 WGenerally increases with power
Frequency (kHz)20 - 40 kHzLower frequencies often more effective for extraction
Temperature (°C)30 - 60 °CIncreases to an optimum, then may cause degradation
Extraction Time (min)10 - 60 minIncreases with time before reaching a plateau

This table presents generalized parameters for the UAE of pigments from fungal sources, as specific data for this compound is not extensively detailed in publicly available literature.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract compounds. For non-polar to moderately polar compounds like some quinones, SFE offers high selectivity and yields a solvent-free extract.

Key operational parameters in SFE include:

Pressure and Temperature: These are the primary determinants of the fluid's density and solvating power.

Co-solvent Addition: For more polar compounds, a small amount of a polar co-solvent (e.g., ethanol or methanol) is often added to the supercritical CO₂ to enhance extraction efficiency.

Flow Rate: The flow rate of the supercritical fluid influences the residence time and mass transfer kinetics.

ParameterTypical Range for Bioactive Compound ExtractionEffect on Yield and Selectivity
Pressure (bar)100 - 400 barHigher pressure generally increases solvent density and yield
Temperature (°C)40 - 80 °CAffects both solvent density and solute vapor pressure
Co-solvent (%)0 - 20% (e.g., Ethanol)Increases polarity of the mobile phase, enhancing extraction of more polar compounds
CO₂ Flow Rate (L/min)1 - 5 L/minAffects extraction time and efficiency

This table presents generalized parameters for the SFE of bioactive compounds, as specific data for this compound is not extensively detailed in publicly available literature.

Bioassay-Guided Fractionation for Active Compound Isolation

Bioassay-guided fractionation is a crucial strategy for isolating bioactive compounds, such as this compound, from complex natural extracts. This process involves a stepwise separation of the extract into fractions, with each fraction being tested for a specific biological activity (e.g., antifungal, antibacterial, or cytotoxic). The most active fractions are then subjected to further separation until a pure, active compound is isolated.

The general workflow for bioassay-guided fractionation to isolate an antifungal compound like this compound from a fungal extract would be as follows:

Initial Extraction: The fungal biomass (Gnomoniopsis sp.) is extracted using an appropriate solvent or one of the advanced techniques mentioned above (MAE, UAE, SFE).

Preliminary Bioassay: The crude extract is tested for its antifungal activity against a panel of target organisms.

Fractionation: If the crude extract is active, it is subjected to chromatographic techniques (e.g., column chromatography, preparative HPLC) to separate it into fractions based on polarity or other physicochemical properties.

Fraction Bioassay: Each fraction is tested for antifungal activity.

Iterative Purification: The most active fraction(s) are further purified using more refined chromatographic methods. This process of fractionation and bioassay is repeated until a pure, biologically active compound is isolated.

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

Fractionation StepChromatographic TechniqueEluent System ExampleBioassay
Initial Fractionation Vacuum Liquid Chromatography (VLC) with Silica GelStep gradient of Hexane:Ethyl AcetateAntifungal assay (e.g., agar (B569324) diffusion)
Secondary Fractionation Column Chromatography with Sephadex LH-20Isocratic or gradient elution with MethanolAntifungal assay (e.g., MIC determination)
Final Purification Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 columnGradient of Acetonitrile:WaterAntifungal assay to confirm activity of pure compound

This table represents a hypothetical bioassay-guided fractionation scheme for the isolation of an antifungal compound like this compound, as specific detailed protocols are not widely published.

Ecological and Environmental Role of Erythrostominone

Role as a Natural Pigment and its Applications (excluding commercial use)

Erythrostominone is a prominent red pigment synthesized by the entomopathogenic fungus Ophiocordyceps unilateralis (formerly known as Cordyceps unilateralis). researchgate.netsngasc.ac.in This naphthoquinone pigment, along with its derivatives like deoxythis compound and 4-O-methyl this compound, contributes to the coloration of the fungus. wikipedia.orgencyclopedia.pub

In their natural environment, fungal pigments can serve protective functions for the organism. mdpi.com These compounds may provide resistance against various environmental stressors, such as ultraviolet (UV) radiation, by absorbing harmful rays. mdpi.com The production of pigments like this compound is a component of the fungus's secondary metabolism, which plays a crucial role in its survival and interaction with the surrounding ecosystem. wikipedia.orgnih.gov

Ecological Significance in Fungal-Host Interactions (e.g., Entomopathogenic Fungi)

The ecological role of this compound is intrinsically linked to its producer, Ophiocordyceps unilateralis, a fungus renowned for its parasitic relationship with ants, leading to the "zombie-ant" phenomenon. wikipedia.org In this complex interaction, the fungus manipulates the host's behavior to optimize its own reproduction. The production of a suite of secondary metabolites, including this compound, is a key strategy for the fungus. wikipedia.orgnih.gov

These chemical compounds serve multiple purposes in the fungal-host relationship. They are believed to protect the fungus and its host cadaver from competing microorganisms and pathogens, ensuring the successful development and dispersal of fungal spores. wikipedia.org The active secondary metabolism of O. unilateralis is a defense mechanism within its ecological niche. wikipedia.org Furthermore, some naphthoquinones produced by Cordyceps species are recognized as having insecticidal properties, directly influencing the interaction between the fungus and its insect host. nih.gov

Environmental Fate and Degradation Studies

Photodegradation of this compound and its Environmental Implications

Research into the environmental fate of this compound has demonstrated its susceptibility to photodegradation. researchgate.netnih.gov When aqueous solutions containing this compound are exposed to light, the compound breaks down, resulting in a colorless product. researchgate.netnih.gov

This degradation has significant positive environmental implications. Studies have shown that the colorless product(s) formed after the photodegradation of this compound are non-toxic to aquatic organisms such as Daphnia magna and zebrafish (Danio rerio) embryos. researchgate.netnih.govnih.gov This suggests that light-induced degradation is an effective, simple, and low-cost method for detoxifying industrial effluents that may contain this natural dye, thereby preventing the adverse ecological impacts associated with the original pigmented compound. researchgate.netnih.govnih.gov

Ecotoxicological Investigations in Non-Target Organisms (e.g., Zebrafish Embryos)

Despite being a natural compound, this compound has been shown to exert toxic effects on non-target aquatic organisms. mdpi.com The zebrafish (Danio rerio) embryo, a standard model organism for toxicological studies, has been used extensively to evaluate the ecotoxicity of this pigment. nih.govhelsinki.fi

Exposure to this compound induces a range of developmental and behavioral abnormalities in zebrafish. mdpi.com Embryos exposed to the dye have exhibited malformations such as pericardial and yolk sac edemas. uef.fi Furthermore, the compound affects the central nervous system and energy metabolism; studies have recorded decreased acetylcholinesterase activity, indicating neurotoxicity, and alterations in cellular energy allocation. nih.gov Larvae exposed to this compound also show impaired locomotor activity, swimming less actively than unexposed individuals. nih.gov

Similar toxic effects have been observed in the microcrustacean Daphnia magna, a key species in freshwater ecosystems. This compound is acutely toxic to D. magna and has been shown to reduce the intrinsic rate of population increase by causing a significant reduction in the number of neonates produced per brood. researchgate.netnih.govnih.gov

The table below summarizes key research findings on the ecotoxicological effects of this compound on zebrafish embryos.

OrganismExposure DurationObserved EffectsLowest Observed Effect Concentration (LOEC)
Zebrafish (Danio rerio) Embryos/Larvae96 hoursDecreased energy consumption.7.5 mg/L
Zebrafish (Danio rerio) Embryos/Larvae96 hoursDecreased acetylcholinesterase activity (neurotoxicity).15 mg/L
Zebrafish (Danio rerio) Larvae144 hoursReduced locomotor activity (less active).Not Specified
Zebrafish (Danio rerio) EmbryosNot SpecifiedYolk sac edema, pericardial edema.Not Specified
Zebrafish (Danio rerio) EmbryosNot SpecifiedIncreased activity of glutathione (B108866) S-transferases (GST), indicating oxidative stress.Not Specified

Table 1: Ecotoxicological Effects of this compound on Zebrafish Embryos nih.govuef.fi

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Unexplored Biosynthetic Pathways and Enzymes

Erythrostominone is a polyketide, a class of secondary metabolites synthesized through the polyketide pathway. mdpi.com While it is known to be produced by entomopathogenic fungi such as Cordyceps unilateralis, the precise enzymatic steps governing its formation are not fully characterized. researchgate.netsngasc.ac.in The biosynthetic pathways for the majority of the 170,000 known natural products remain to be definitively described. nih.gov

Future research should focus on identifying and characterizing the complete gene cluster responsible for this compound biosynthesis. Although the core polyketide synthase (PKS) may be identified through genomic analysis, the specific tailoring enzymes—such as oxidoreductases, methyltransferases, and hydroxylases—that modify the polyketide backbone to yield the final complex structure are largely unknown. While the biosynthetic pathways of some pigmented metabolites in the Cordyceps genus have been explored for metabolic engineering, specific pathways for many compounds, including this compound, require further investigation. researchgate.net Elucidating the functions of these unexplored enzymes could enable the bio-engineering of novel "unnatural" natural products through combinatorial biosynthesis.

Table 1: Key Research Goals for this compound Biosynthesis

Research Objective Approach Potential Outcome
Gene Cluster Identification Genome sequencing of producing fungi (e.g., C. unilateralis) and bioinformatic analysis (e.g., antiSMASH). Identification of the PKS and associated tailoring enzyme genes.
Enzyme Function Characterization Heterologous expression of candidate genes in a host organism (e.g., Aspergillus oryzae or Saccharomyces cerevisiae). Determination of the specific biochemical function of each tailoring enzyme.
Pathway Elucidation Gene knockout studies in the native producer and analysis of resulting metabolite profiles. Confirmation of the role of each gene in the biosynthetic pathway.

| Metabolic Engineering | Manipulation of identified biosynthetic genes. | Creation of novel this compound analogues and improvement of production yields. |

Advanced Synthetic Strategies for Complex this compound Analogues

Nature has produced several analogues of this compound, including Deoxythis compound, 4-O-methyl-erythrostominone, Epierythrostominol, and Deoxyerythrostominol. researchgate.netnih.gov This natural diversity highlights the potential for synthetic chemistry to generate a broader array of complex analogues for biological screening. The development of advanced synthetic strategies is crucial for accessing structures that are not produced naturally and for systematically exploring the structure-activity relationship (SAR) of the this compound scaffold.

Future synthetic efforts should move beyond the current reliance on isolation from fungal cultures. Advanced methodologies such as late-stage functionalization could allow for the direct modification of the this compound core, enabling rapid diversification. Furthermore, developing a robust total synthesis would provide consistent access to the compound and its enantiomers, and serve as a platform for creating analogues with significant structural modifications to the naphthoquinone core and the complex dienyl side chain. Biocatalysis, using isolated enzymes from the biosynthetic pathway, could also be employed to achieve specific, challenging transformations with high stereo- and regioselectivity.

Identification of Novel Biological Targets and Signaling Pathways

This compound has demonstrated a range of biological effects, including cytotoxicity against several cancer cell lines and antimalarial activity. researchgate.netnih.gov However, the specific molecular targets through which it exerts these effects are largely unknown. Metabolites from the Cordyceps genus are known to target critical oncogenic pathways, including cell cycle regulation and apoptosis, by interacting with hub proteins like AURKA and CDK1. mdpi.com It is plausible that this compound functions through similar mechanisms, but dedicated studies are required for confirmation.

Identifying the direct binding partners of this compound is a critical next step. Modern chemical biology approaches, such as affinity-based protein profiling using a tagged this compound probe, could isolate its cellular targets. Computational methods, including molecular docking simulations, can predict binding affinities to known proteins, guiding experimental validation. mdpi.com Uncovering these targets and their associated signaling pathways will provide a clear mechanistic basis for the compound's observed bioactivities and reveal new avenues for basic biological research.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Understanding

To achieve a holistic understanding of this compound's biological impact, the integration of multiple "omics" technologies is essential. nih.gov These high-throughput approaches can provide a comprehensive snapshot of the cellular state following treatment with the compound, revealing changes across different biological layers. mdpi.com For instance, transcriptomics can detail perturbations in gene expression, while metabolomics can identify downstream functional changes in cellular metabolism. nih.gov

Future studies should apply a multi-omics workflow to cells or model organisms exposed to this compound.

Transcriptomics (RNA-Seq): To identify genes and pathways that are up- or down-regulated, pointing towards the cellular processes affected by the compound.

Proteomics: To quantify changes in protein expression and post-translational modifications, which can help identify affected pathways and potential direct or indirect targets.

Metabolomics: To analyze shifts in the cellular metabolome, revealing how this compound alters metabolic networks and energy production.

By integrating these datasets, researchers can construct a detailed bioactivity profile for this compound, moving beyond a single target to a network-level understanding of its mechanism of action. nih.govmdpi.com

Development of Advanced in vitro and in vivo Models for Mechanistic Studies

Current research on this compound has utilized standard biological models, including various 2D cancer cell line cultures and simple invertebrate organisms like Daphnia magna and zebrafish (Danio rerio) embryos. researchgate.netnih.govresearchgate.net While these models are valuable for initial toxicity and activity screening, they have limitations in recapitulating the complex physiology of mammalian tissues.

The development and use of more advanced models are imperative for deeper mechanistic studies.

Advanced in vitro Models: Three-dimensional (3D) cell culture systems, such as tumor spheroids or organoids, more accurately mimic the microenvironment of tissues, including cell-cell interactions and nutrient gradients. Studying this compound in cancer-derived organoids could offer more predictive insights into its potential efficacy.

Advanced in vivo Models: While excluding clinical applications, the use of established mammalian models, such as murine xenograft models, is a logical step for non-clinical translational research. These models would allow for the investigation of the compound's effects on tumor growth and biology within a complex, living system.

Employing these sophisticated models will enable a more robust and translationally relevant assessment of this compound's mechanism of action and its effects on complex biological systems.

Q & A

Q. What spectroscopic and chromatographic techniques are recommended for characterizing Erythrostominone’s structural purity and identity?

Methodological Answer:

  • Employ 1H and 13C NMR to elucidate the carbon-hydrogen framework, focusing on unique proton environments (e.g., aromatic or conjugated systems).
  • Use High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to assess purity, paired with Mass Spectrometry (HPLC-MS) for molecular weight confirmation.
  • Validate absolute configuration via X-ray crystallography if crystalline derivatives are obtainable.
  • Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) to resolve ambiguities .

Q. How should researchers design in vitro experiments to evaluate this compound’s antimicrobial activity?

Methodological Answer:

  • Adopt Minimum Inhibitory Concentration (MIC) assays using standardized bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) per CLSI guidelines.
  • Include positive controls (e.g., fluconazole for fungi) and solvent controls to isolate compound-specific effects.
  • Replicate experiments ≥3 times to account for biological variability, and use non-linear regression models to calculate IC50 values .

Q. What protocols are effective for isolating this compound from natural sources?

Methodological Answer:

  • Utilize bioassay-guided fractionation : Crude extracts are partitioned via solvent-solvent extraction (e.g., ethyl acetate for mid-polarity compounds), followed by column chromatography (silica gel, Sephadex LH-20).
  • Monitor fractions using Thin-Layer Chromatography (TLC) with specific staining reagents (e.g., vanillin-H2SO4 for terpenoids).
  • Confirm identity via co-injection with authentic standards in HPLC .

Q. How can researchers assess this compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies : Expose samples to controlled temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Quantify degradation products using stability-indicating HPLC methods and track changes via UV-spectrophotometry or LC-MS/MS .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of this compound be systematically resolved?

Methodological Answer:

  • Perform meta-analysis of existing studies to identify confounding variables (e.g., purity, solvent used, cell line variability).
  • Replicate key experiments under standardized conditions, prioritizing dose-response curves and time-course analyses .
  • Apply multivariate statistical models to differentiate compound-specific effects from assay artifacts .

Q. What strategies optimize this compound’s yield in heterologous biosynthesis systems?

Methodological Answer:

  • Use CRISPR-Cas9-mediated promoter engineering to upregulate rate-limiting enzymes in the biosynthetic pathway.
  • Screen bacterial/fungal chassis (e.g., Saccharomyces cerevisiae, E. coli) for compatibility with precursor availability.
  • Monitor intermediate accumulation via LC-MS-based metabolomics and adjust fermentation parameters (pH, aeration) iteratively .

Q. How to investigate this compound’s mechanism of action when initial target prediction algorithms yield conflicting results?

Methodological Answer:

  • Combine chemoproteomics (e.g., affinity chromatography with this compound-linked beads) and RNA-seq to identify binding partners and differentially expressed genes.
  • Validate targets using CRISPR knockouts or siRNA silencing in relevant cell lines.
  • Cross-reference findings with molecular docking simulations to assess binding affinity to predicted targets .

Q. What experimental approaches address discrepancies in this compound’s cytotoxicity profiles across cancer models?

Methodological Answer:

  • Conduct comparative transcriptomics between responsive and resistant cell lines to identify resistance-associated pathways.
  • Test compound efficacy in 3D organoid models or patient-derived xenografts (PDX) for physiological relevance.
  • Evaluate the role of efflux pumps (e.g., P-glycoprotein) using inhibitor co-treatment assays .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Synthesize derivatives with modifications at key functional groups (e.g., hydroxylation, methylation) using semi-synthetic or biotransformation methods .
  • Test derivatives in parallel using high-throughput screening against target assays (e.g., enzyme inhibition, cytotoxicity).
  • Analyze SAR trends via QSAR models (e.g., CoMFA, CoMSIA) to guide further optimization .

Q. What methodologies validate the ecological role of this compound in its native organism?

Methodological Answer:

  • Perform gene knockout studies in the producing organism to disrupt this compound biosynthesis and observe phenotypic changes (e.g., pathogen resistance, symbiosis disruption).
  • Use metabolomic profiling to track shifts in secondary metabolite production post-knockout.
  • Conduct field studies to correlate this compound levels with environmental stressors (e.g., pathogen load, nutrient availability) .

Guidelines for Methodological Rigor

  • Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Statistical Analysis : Consult statisticians early to design experiments with adequate power and avoid Type I/II errors .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain institutional ethics approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.